

Pharmacological Profile of EXP3174: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Losartan carboxylic acid*

Cat. No.: *B1671838*

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An overview of the potent and selective AT1 receptor antagonist, EXP3174, detailing its binding kinetics, functional antagonism, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological characteristics through structured data, detailed experimental protocols, and visualized signaling and experimental workflows.

Introduction

EXP3174, the active carboxylic acid metabolite of the angiotensin II receptor antagonist losartan, is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.^{[1][2]} Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), exerts its physiological effects, including vasoconstriction and aldosterone secretion, primarily through the AT1 receptor. By selectively blocking this interaction, EXP3174 plays a crucial role in mitigating the pressor effects of angiotensin II, making it a significant compound in the study of hypertension and other cardiovascular diseases. This technical guide provides a detailed pharmacological profile of EXP3174, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of EXP3174 as an AT1 receptor antagonist.

Parameter	Value	Species/Tissue	Radioligand	Reference
IC50	37 nM	-	-	
IC50	37×10^{-9} M	Rat Adrenal Cortical Membranes	[³ H]Angiotensin II	[1]
IC50	1.1×10^{-9} mol/l	Rat Vascular Smooth Muscle Cells	[¹²⁵ I]-angiotensin II	[3]
Ki	6.8 nM	Rabbit Aortic Membranes	[¹²⁵ I]All- (Sar ¹ ,Ile ⁸)	[2]
Ki	18.4 ± 3.9 nM	Rat Adrenal Cortical AT1 Receptors	[¹²⁵ I]SI-All	[4]
Ki	7.6 ± 1.2 nM	Rat Aortic Smooth Muscle (RASM) cell AT1 receptors	[¹²⁵ I]SI-All	[4]

Table 1: In Vitro Receptor Binding Affinity of EXP3174 for the AT1 Receptor. This table presents the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an unlabeled drug (Ki), demonstrating the high affinity of EXP3174 for the AT1 receptor across different experimental preparations.

Parameter	Value	Tissue/Model	Agonist	Reference
pA2	10.09	Isolated Rabbit Aorta	Angiotensin II	[1]
KB	10^{-10} M	Isolated Rabbit Aorta	Angiotensin II	[1]
IC50 (Ca ²⁺ elevation)	5×10^{-9} mol/l	Rat Vascular Smooth Muscle Cells	Angiotensin II	[3]
IC50 (Protein synthesis)	3×10^{-9} mol/l	Rat Vascular Smooth Muscle Cells	Angiotensin II	[3]

Table 2: In Vitro Functional Antagonism of EXP3174. This table showcases the functional antagonist activity of EXP3174 in various in vitro assays, highlighting its potency in inhibiting angiotensin II-induced physiological responses.

Route of Administration	ED30	Animal Model	Effect	Reference
Intravenous (i.v.)	0.038 mg/kg	Conscious Renal Artery-Ligated Rats	Decrease in Blood Pressure	[1]
Oral (p.o.)	0.66 mg/kg	Conscious Renal Artery-Ligated Rats	Decrease in Blood Pressure	[1]

Table 3: In Vivo Antihypertensive Efficacy of EXP3174. This table presents the in vivo efficacy of EXP3174 in a rat model of hypertension, demonstrating its ability to lower blood pressure following both intravenous and oral administration.

Mandatory Visualization

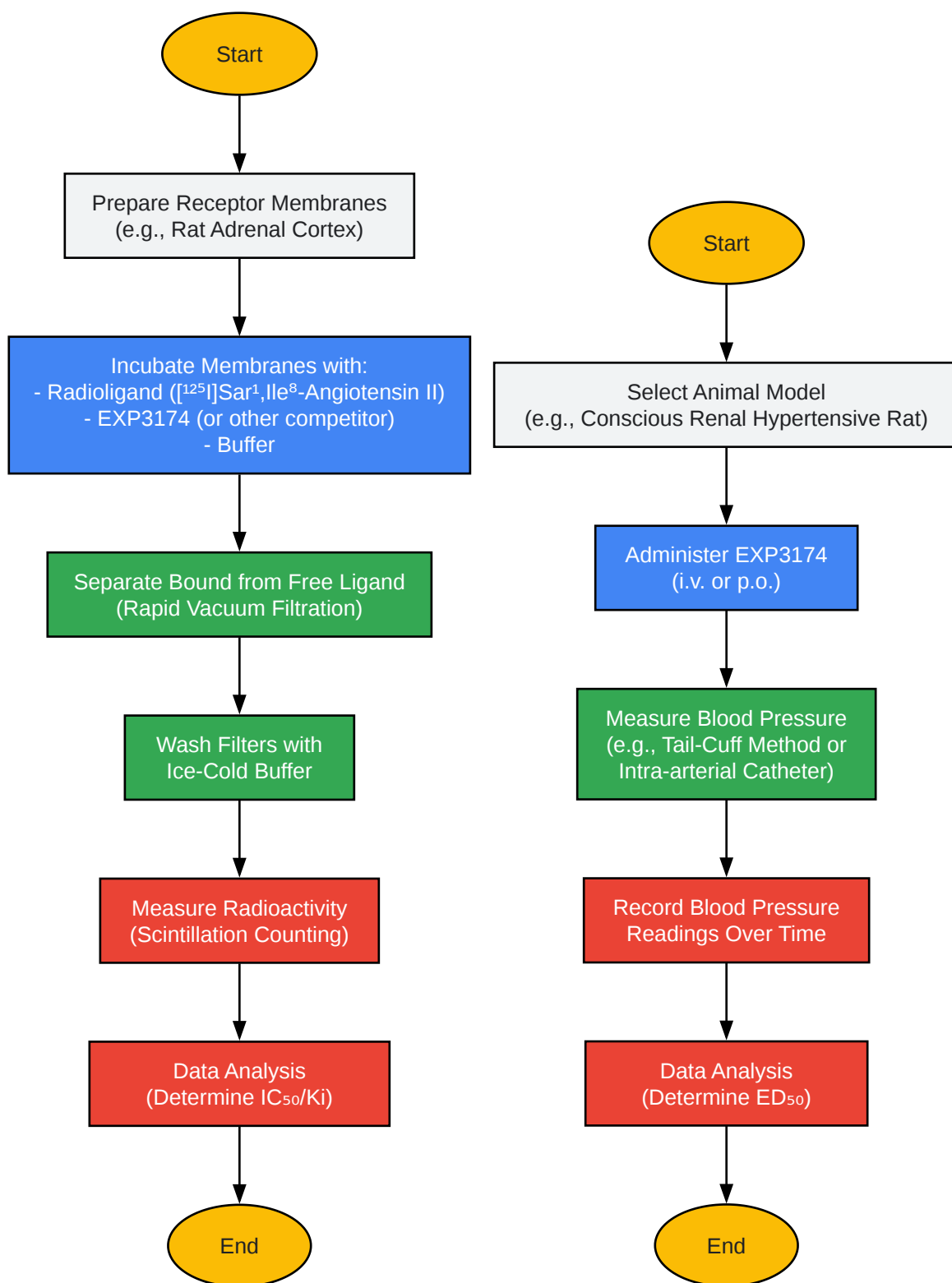
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the AT1 receptor and the workflows of the experimental protocols described in this guide.



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AT1 Receptor Signaling Pathway



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